molecular formula C14H20N2 B11786214 2-(Piperidin-1-ylmethyl)indoline

2-(Piperidin-1-ylmethyl)indoline

Cat. No.: B11786214
M. Wt: 216.32 g/mol
InChI Key: VXWALNMCVKTVNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-ylmethyl)indoline typically involves the reaction of indoline with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of indoline with piperidine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon . The reaction is usually carried out in an organic solvent such as ethanol or methanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-ylmethyl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced indoline derivatives

    Substitution: Substituted indoline derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-4-ylmethyl)indoline
  • 2-(Pyrrolidin-1-ylmethyl)indoline
  • 2-(Piperazin-1-ylmethyl)indoline

Uniqueness

2-(Piperidin-1-ylmethyl)indoline is unique due to the presence of the piperidine moiety, which imparts distinct pharmacological properties compared to other similar compounds. The piperidine ring enhances the compound’s stability, bioavailability, and ability to interact with biological targets . This makes it a valuable scaffold for drug discovery and development, offering potential advantages over other indoline derivatives .

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H20N2/c1-4-8-16(9-5-1)11-13-10-12-6-2-3-7-14(12)15-13/h2-3,6-7,13,15H,1,4-5,8-11H2

InChI Key

VXWALNMCVKTVNT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC3=CC=CC=C3N2

Origin of Product

United States

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